N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide
Description
N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide (Compound 49) is a sulfonamide derivative synthesized as part of a series of focal adhesion kinase (FAK) inhibitors. Its molecular formula is C₁₉H₂₄ClN₅O₂S (calculated [M+H]⁺: 447.13645), with a melting point of 218°C and a synthesis yield of 84% via procedure D . The compound features a 5-chloropyrimidine core substituted with aminomethyl and methylphenyl groups, coupled with a methanesulfonamide moiety. Its design targets FAK inhibition, a key pathway in cancer metastasis and angiogenesis .
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-4-methylphenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8-4-5-10(9(6-8)7-11)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3 |
InChI Key |
QJEABDUEXRCHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)S(=O)(=O)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-(aminomethyl)-4-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Pyridine-Based Analog: N-(3-(((2-((4-(Aminomethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide (Compound 50)
- Structure : Replaces the benzene ring in Compound 49 with a pyridine ring .
- Synthesis : Higher yield (94% ) under similar conditions, suggesting improved reactivity of the pyridine scaffold .
- NMR Data : Distinct aromatic proton shifts (δ 8.43–7.87 ppm) and methyl group signals (δ 3.22–3.13 ppm) confirm structural integrity .
- Implications : Pyridine substitution may enhance solubility or binding affinity due to nitrogen’s electronegativity.
Double Sulfonamide: N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide
Formyl-Substituted Derivative: N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
Hydroxyethyl-Substituted Analog: 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide
- Structure : Contains a hydroxyethyl group , enhancing hydrophilicity .
- Applications : Hydroxyethyl substituents are linked to improved blood-brain barrier penetration in sulfonamide-based drugs .
Data Tables
Table 2: Bioactivity and Structural Implications
Research Findings and Implications
- FAK Inhibitors : Compounds 49 and 50 demonstrate the importance of heterocyclic cores in kinase inhibition. Pyridine variants may offer pharmacokinetic advantages over benzene analogs .
- Crystal Engineering : Hydrogen-bonded dimers (e.g., in ’s compound) enhance crystallinity, which is critical for drug formulation .
- Unintended Products : The double sulfonamide () highlights the need for precise reaction control in sulfonamide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
